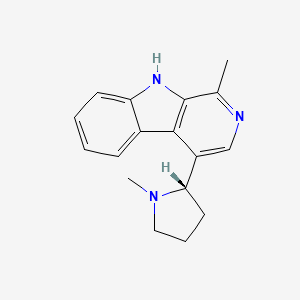
Brevicolline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Pyrido(3,4-b)indole, 1-methyl-4-(1-methyl-2-pyrrolidinyl)-, (S)- is a natural product found in Carex brevicollis with data available.
Applications De Recherche Scientifique
Chemical Properties and Structure
Brevicolline is characterized by its unique structural formula, which includes a methyl group and a nitrogen atom within its ring system. Its chemical structure is crucial for understanding its biological activity and potential applications. The synthesis of this compound from nicotine has been documented, showcasing a six-step process that highlights its synthetic accessibility for research purposes .
Toxicological Implications
One of the most significant applications of this compound is in the study of its toxicological effects on livestock. Research indicates that high concentrations of this compound in Carex brevicollis can lead to severe toxicity in animals, particularly pregnant cattle. This toxicity is linked to teratogenic effects, making it essential for agricultural and veterinary sciences to monitor and manage the presence of this alkaloid in forage plants .
Case Study: Toxicity in Livestock
- Objective : Investigate the toxicity of Carex brevicollis due to alkaloid content.
- Findings : this compound was identified as a major contributor to toxicity, with concentrations significantly affecting animal health.
- Implications : Understanding these effects is vital for preventing livestock poisoning and ensuring food safety.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against various bacteria and fungi. Laboratory studies have demonstrated its efficacy in inhibiting microbial growth, suggesting potential applications in developing natural preservatives or therapeutic agents for infections .
Case Study: Antimicrobial Efficacy
- Objective : Assess the antimicrobial activity of this compound.
- Methodology : In vitro tests against common pathogens.
- Results : Significant inhibition of bacterial and fungal growth was observed.
- Applications : Potential use in pharmaceutical formulations and food preservation.
Pharmacological Applications
The pharmacological potential of this compound extends to its use as a bioactive compound in medicine. Its structural characteristics allow it to interact with biological systems, making it a candidate for drug development aimed at treating various conditions, including neurodegenerative diseases due to its neuroprotective properties.
Table 1: Summary of Pharmacological Activities
Propriétés
Numéro CAS |
20069-02-7 |
|---|---|
Formule moléculaire |
C17H19N3 |
Poids moléculaire |
265.35 g/mol |
Nom IUPAC |
1-methyl-4-[(2S)-1-methylpyrrolidin-2-yl]-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H19N3/c1-11-17-16(12-6-3-4-7-14(12)19-17)13(10-18-11)15-8-5-9-20(15)2/h3-4,6-7,10,15,19H,5,8-9H2,1-2H3/t15-/m0/s1 |
Clé InChI |
DIZAFWUMCZPYGF-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C2=C1NC3=CC=CC=C32)C4CCCN4C |
SMILES canonique |
CC1=NC=C(C2=C1NC3=CC=CC=C32)C4CCCN4C |
Synonymes |
(S)-brevicolline brevicolline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















